
5,5,5-Trifluoro-2-oxopentanoic acid
Overview
Description
5,5,5-Trifluoro-2-oxopentanoic acid is an organic compound with the molecular formula C(_5)H(_5)F(_3)O(_3) It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, making it a trifluoromethyl ketone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl trifluoroacetate with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5,5,5-Trifluoro-2-oxopentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anti-inflammatory Properties : Derivatives of 5,5,5-trifluoro-2-oxopentanoic acid have shown selectivity towards cyclooxygenase enzymes, suggesting potential anti-inflammatory effects. This property is critical for developing new anti-inflammatory drugs.
- Neuroprotective Effects : Research indicates that certain derivatives can inhibit amyloid-beta peptide production, which is significant in treating Alzheimer's disease and other neurodegenerative disorders. The ability to influence pathways associated with neurodegeneration positions this compound as a candidate for further pharmaceutical development .
- GABA Aminotransferase Inhibitors : The compound has been explored in the context of designing inhibitors for GABA aminotransferase (GABA-AT), which could lead to new treatments for epilepsy and addiction by increasing brain GABA levels .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Fluorinated Pharmaceuticals : Its unique structure allows for diverse chemical transformations, making it useful in synthesizing fluorinated pharmaceuticals. The presence of fluorine enhances the biological activity of drug candidates .
- Synthesis of Amino Acids : The compound is utilized in the biocatalytic synthesis of amino acids such as 5,5,5-trifluoroleucine. This application highlights its role in producing chiral compounds that are essential in pharmaceuticals .
Biocatalysis
The use of this compound in biocatalysis is notable:
- Enzymatic Reactions : The compound can act as a substrate or inhibitor in enzymatic reactions due to its structural similarity to certain amino acids. This characteristic enables its application in developing enzyme inhibitors that can modulate metabolic pathways .
Material Science
The unique properties of this compound make it a candidate for novel materials:
- Polymer Development : Researchers are investigating the potential of this compound in creating new polymeric materials with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
Comparison with Related Compounds
To understand the uniqueness of this compound better, here is a comparative table with related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Benzyl-5,5,5-trifluoro-4-oxopentanoic acid | Benzyl substitution at the 2-position | Enhanced lipophilicity compared to parent compound |
Trifluoroacetic Acid | Contains only trifluoromethyl group | More acidic; lacks the pentanoic structure |
4-Trifluoromethylphenylacetic Acid | Aromatic ring with trifluoromethyl group | Aromatic character adds different reactivity |
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-2-oxopentanoic acid exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent inhibition or activation of target proteins. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Similar in having a trifluoromethyl group but lacks the ketone functionality.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group and an alcohol functional group.
Trifluoromethyl ketones: A broader class of compounds with similar structural features but varying chain lengths and functional groups.
Uniqueness
5,5,5-Trifluoro-2-oxopentanoic acid is unique due to its specific combination of a trifluoromethyl group and a ketone functionality within a pentanoic acid framework. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Biological Activity
5,5,5-Trifluoro-2-oxopentanoic acid is an organic compound characterized by its trifluoromethyl group and ketone functionality within a pentanoic acid framework. Its molecular formula is CHFO, and it is recognized for its unique chemical reactivity and potential biological activity. This compound is increasingly studied for its applications in medicinal chemistry, particularly in enzyme inhibition and metabolic pathways.
Chemical Structure
The structure of this compound includes three fluorine atoms attached to the terminal carbon of a pentanoic acid chain. This configuration enhances its lipophilicity and biological activity.
Synthesis Methods
-
Synthetic Routes :
- A common method involves the reaction of ethyl trifluoroacetate with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.
- Industrial methods may utilize continuous flow reactors for enhanced efficiency.
-
Chemical Reactions :
- Oxidation : Can yield carboxylic acids or other oxidized derivatives.
- Reduction : Converts the ketone group to an alcohol.
- Substitution : The trifluoromethyl group participates in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to inhibition or activation of target proteins. This compound has shown promise in various biological assays.
Case Studies and Research Findings
- Enzyme Inhibition :
- Therapeutic Applications :
- Antifungal Activity :
Data Table: Biological Activity Summary
Q & A
Q. Basic: What are the critical physicochemical properties of 5,5,5-Trifluoro-2-oxopentanoic acid, and how do they inform experimental handling?
Answer:
Key properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 165°C | |
Density | 1.426 g/cm³ | |
Storage Conditions | Refrigeration (ice-cooled transport) |
The high density and moderate boiling point suggest distillation or rotary evaporation under controlled vacuum for purification. The lack of safety data (e.g., flash point, toxicity) in public repositories necessitates strict adherence to standard fluorinated acid protocols: use fume hoods, acid-resistant gloves, and secondary containment .
Q. Basic: What synthetic routes are available for this compound, and how can reaction efficiency be optimized?
Answer:
While direct synthesis methods are not explicitly documented in the provided evidence, analogous fluorinated β-keto acids are synthesized via:
- Trifluoromethylation of α-keto esters using CF₃ sources (e.g., Ruppert-Prakash reagent) under palladium catalysis .
- Oxidative cleavage of fluorinated diols or olefins, monitored by HPLC-ESI-TOF/MS for intermediate tracking .
Optimization Tips:
- Use anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
- Monitor reaction progress via <sup>19</sup>F NMR (see Advanced FAQ 4 ) to detect side products like trifluoroacetic acid derivatives .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., <sup>19</sup>F NMR) for fluorinated β-keto acids?
Answer:
Common challenges include:
- Signal splitting due to keto-enol tautomerism, resolved by low-temperature NMR (−40°C) to slow equilibration .
- Impurity interference from residual fluorinated solvents (e.g., hexafluorobenzene), requiring rigorous drying or alternative deuterated solvents .
Methodological Workflow:
Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra at variable temperatures.
Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and mass spectrometry (HPLC-ESI-TOF/MS) for molecular ion confirmation .
Q. Advanced: What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?
Answer:
Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, highlighting electrophilic carbon centers.
- Calculate activation energies for nucleophilic attack at the β-keto carbonyl group.
Step 2: Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with amines or alcohols under varying pH) .
Q. Basic: How should researchers assess the purity of this compound, and what are common contaminants?
Answer:
Purity Assessment Tools:
- HPLC-UV/ESI-TOF/MS : Quantify main peak area (>95%) and identify contaminants (e.g., trifluoroacetic acid, residual solvents) .
- Melting Point Analysis : Compare observed mp with literature values (if available).
Common Contaminants:
- Residual trifluoromethylation reagents (e.g., CF₃Si(CH₃)₃).
- Degradation products from keto-enol tautomerization .
Q. Advanced: What are the environmental persistence implications of this compound, and how can its stability be studied?
Answer:
Stability Testing Protocol:
Hydrolytic Stability : Incubate in aqueous buffers (pH 2–12) at 25–60°C for 48–72 hours; analyze via LC-MS for degradation products.
Photolytic Degradation : Expose to UV light (254 nm) in environmental chambers; track half-life using <sup>19</sup>F NMR .
Environmental Impact:
Fluorinated acids like PFOA exhibit bioaccumulation; similar studies should assess this compound’s partition coefficients (log P) and toxicity in model organisms .
Properties
IUPAC Name |
5,5,5-trifluoro-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)2-1-3(9)4(10)11/h1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYZUYXOGLKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558399 | |
Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118311-18-5 | |
Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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